(S)-2-Amino-6-methylheptanoic acid
Overview
Description
(S)-2-Amino-6-methylheptanoic acid: is an organic compound with the molecular formula C8H17NO2 It is a chiral amino acid derivative, meaning it has a specific three-dimensional arrangement that can affect its biological activity
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simpler organic molecules. One common method involves the alkylation of a suitable precursor followed by amination to introduce the amino group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry is achieved.
Chemical Reactions Analysis
(S)-2-Amino-6-methylheptanoic acid: can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide (for oxidation), lithium aluminium hydride (for reduction), and alkyl halides (for substitution) are commonly used. Reaction conditions may vary depending on the specific transformation desired.
Major Products Formed: The major products include amine oxides, alcohols, and various substituted derivatives.
Scientific Research Applications
(S)-2-Amino-6-methylheptanoic acid: has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the creation of more complex molecules.
Biology: The compound may serve as a substrate or inhibitor in enzymatic studies, helping to understand biological processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism by which (S)-2-Amino-6-methylheptanoic acid exerts its effects depends on its specific application. For example, in enzymatic studies, it may act as a substrate that is converted by an enzyme, leading to a measurable product. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
(S)-2-Amino-6-methylheptanoic acid: can be compared to other similar amino acids and derivatives:
L-Glutamic Acid: Another amino acid with a similar molecular weight but different functional groups.
L-Valine: A branched-chain amino acid with a different side chain.
L-Leucine: Another branched-chain amino acid with a longer side chain.
L-Isoleucine: Similar to L-leucine but with a different arrangement of atoms.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino and a carboxylic acid group, which can lead to diverse chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-6-methylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)4-3-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIIAKZNFLPDPT-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733573 | |
Record name | (2S)-2-Amino-6-methylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31872-99-8 | |
Record name | (2S)-2-Amino-6-methylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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